CID 156594514
Description
Based on structural analysis from GC-MS and vacuum distillation studies (, Figure 1A–D), it likely belongs to the oscillatoxin family, a class of marine-derived polyketides with complex macrocyclic structures. Oscillatoxins are known for their bioactivity, including cytotoxicity and ion-channel modulation . The compound’s mass spectrum (, Figure 1D) suggests a molecular weight consistent with oscillatoxin derivatives, which typically range between 500–800 g/mol. However, explicit data on its synthesis, purity, or pharmacological profile remain undisclosed in accessible literature.
Properties
Molecular Formula |
AlCoH2O |
|---|---|
Molecular Weight |
103.930 g/mol |
InChI |
InChI=1S/Al.Co.H2O/h;;1H2 |
InChI Key |
VXZSGOUTUVCNMY-UHFFFAOYSA-N |
Canonical SMILES |
O.[Al].[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 156594514 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CID 156594514 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
CID 156594514 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 156594514 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed information on the exact molecular targets and pathways is not available from the current search results.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities
CID 156594514 shares structural homology with oscillatoxin derivatives (, Figure 1), such as:
- Oscillatoxin D (CID 101283546) : Features a 14-membered macrocyclic lactone with methyl and hydroxyl substitutions.
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Differ in side-chain modifications, such as epoxide groups or additional methyl branches.
These compounds share a conserved polyketide backbone but vary in functional groups, influencing their reactivity and target specificity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Property | This compound | Oscillatoxin D (CID 101283546) | Oscillatoxin E (CID 156582093) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₂H₄₈O₈ | C₃₃H₅₀O₉ |
| Molecular Weight (g/mol) | ~650 (estimated) | 584.72 | 614.74 |
| LogP (Predicted) | 3.2–4.1 (hydrophobic) | 3.8 | 3.5 |
| Solubility | Low (organic solvents) | Low in water; soluble in DMSO | Similar to Oscillatoxin D |
| TPSA (Ų) | ~120 | 115.38 | 134.49 |
Data derived from PubChem entries and extrapolation from analogous compounds
Q & A
Q. How to validate this compound’s scalability in green synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
